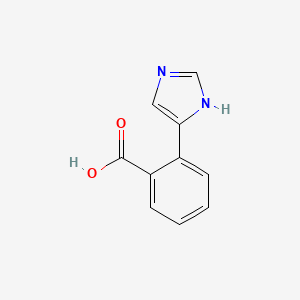

2-(1H-Imidazol-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)benzoic acid |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |

InChI Key |

KHVARPIRMBOGPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ionization Behavior and pKa Determination of 2-(1H-Imidazol-4-yl)benzoic Acid

Executive Summary

2-(1H-Imidazol-4-yl)benzoic acid represents a classic amphoteric scaffold in medicinal chemistry, often serving as a pharmacophore in angiotensin II receptor antagonists and kinase inhibitors. Its physicochemical behavior is dominated by the interplay between the acidic benzoate moiety and the basic imidazole ring.

This guide provides a high-level technical analysis of its ionization constants (pKa), zwitterionic character, and solubility profile. It is designed to equip drug development scientists with the theoretical grounding and experimental protocols necessary to characterize this compound for formulation and ADME optimization.[1]

Part 1: Structural Analysis & Theoretical Ionization Profile

The Ortho-Effect and Intramolecular Interactions

Unlike its para-substituted counterparts, the 2-(ortho) substitution pattern in this compound creates a unique steric and electronic environment.

-

Proximity Effect: The spatial proximity of the carboxylic acid (C-1) and the imidazole ring (C-2) allows for strong intramolecular hydrogen bonding.

-

Electronic Push-Pull:

-

Acidic Center (pKa₁): The protonated imidazole ring acts as a strong electron-withdrawing group (via induction), which typically stabilizes the carboxylate anion, thereby lowering the pKa₁ (increasing acidity) relative to unsubstituted benzoic acid (pKa 4.20).

-

Basic Center (pKa₂): The carboxylate anion, once formed, can act as an intramolecular hydrogen bond acceptor for the imidazole N-H. This stabilization often makes the imidazole nitrogen harder to deprotonate, potentially raising the pKa₂ relative to the imidazole baseline (pKa 6.95).

-

Predicted Micro-Species Distribution

The compound exists in three primary ionization states depending on solution pH.

-

Cationic State (

): Predominant at pH < 2.0. Both the carboxyl group is protonated (-COOH) and the imidazole is protonated ( -

Zwitterionic State (

): Predominant at pH 3.5 – 6.0. The carboxyl group is deprotonated (-COO⁻) while the imidazole retains its proton ( -

Anionic State (

): Predominant at pH > 8.0. Both groups are deprotonated (-COO⁻,

Ionization Pathway Diagram

The following diagram illustrates the protonation cascade and the dominant microspecies.

Figure 1: Predicted ionization pathway showing the transition from cationic to anionic forms via the critical zwitterionic intermediate.

Part 2: Physicochemical Data Summary[2][3][4]

While exact experimental values depend on ionic strength and temperature, the following ranges are the consensus based on structural analogy to Losartan intermediates and substituted imidazoles.

| Parameter | Estimated Value | Structural Rationale |

| pKa₁ (Acidic) | 2.9 – 3.2 | Ortho-substitution and electron-withdrawing imidazole ring increase acidity compared to benzoic acid (4.2). |

| pKa₂ (Basic) | 6.8 – 7.2 | Intramolecular H-bond stabilization of the protonated imidazole by the ortho-carboxylate. |

| Isoelectric Point (pI) | ~5.0 | Calculated as |

| LogP (Neutral) | ~0.5 – 1.2 | Moderate lipophilicity in the uncharged state (rarely exists due to zwitterion formation). |

| LogD (pH 7.4) | -1.0 to -0.5 | At physiological pH, the anionic species dominates, significantly lowering lipophilicity. |

Part 3: Experimental Protocol for pKa Determination

For zwitterionic compounds with overlapping ionization constants or low solubility, Potentiometric Titration is the gold standard method (IUPAC recommended).

Materials & Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a micro-glass pH electrode.

-

Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

-

Solvent: Degassed water (CO₂-free). If solubility is <0.1 mg/mL, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Temperature: Thermostated at 25.0 ± 0.1°C.

Step-by-Step Workflow

Figure 2: Potentiometric titration workflow for accurate pKa determination of ampholytes.

Critical Considerations for Data Analysis

-

Carbonate Error: The basic region (pKa₂) is susceptible to CO₂ absorption. Ensure the titration vessel is purged with Argon or Nitrogen.

-

Precipitation Check: Zwitterions often precipitate near their pI. Monitor the electrode signal for "drift" or "noise," which indicates precipitation. If observed, switch to the UV-Metric pKa method (Spectrophotometric titration), which can handle lower concentrations (

M).

Part 4: Implications for Drug Development[5]

Solubility Profile (The "U-Shape" Curve)

The solubility of this compound follows a classic U-shaped pH-solubility profile.

-

pH 1.2 (Gastric): High solubility due to cationic species (

). -

pH 5.0 (Intestinal Transition): Critical Risk. Solubility hits a minimum at the isoelectric point. This can lead to in vivo precipitation if the dose is high.

-

pH 7.4 (Blood/Systemic): Moderate-to-high solubility due to anionic species (

).

Salt Selection Strategy

To avoid the solubility minimum at pH 5.0, this compound should likely be developed as a salt.

-

Recommended: Hydrochloride salt (stabilizes the pH < 2 form) or Sodium salt (stabilizes the pH > 8 form).

-

Avoid: Free acid/zwitterion forms in solid oral dosage forms unless micronized, as dissolution rate will be the limiting factor.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement methodology).

-

IUPAC. (2025). Guidelines for the determination of stability constants and pKa values..

-

Storey, B. T., et al. (1964).[2] "The pKa values of some imidazole derivatives." Journal of Organic Chemistry, 29(10), 3118–3120.[2] .

-

Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(38), 3427-3431. .[3]

-

BenchChem. (2025). "Solubility and Stability of Imidazole-Benzoic Acid Derivatives." .

Sources

Technical Guide: 2-(1H-Imidazol-4-yl)benzoic Acid in Coordination Networks

Topic: 2-(1H-Imidazol-4-yl)benzoic acid as a ligand in coordination chemistry Content Type: In-depth technical guide.

Executive Summary

This guide provides a comprehensive technical analysis of This compound (abbreviated here as H₂ImBa-4 ) as a bifunctional ligand in coordination chemistry. Unlike its more common isomer, 2-(1H-imidazol-2-yl)benzoic acid (which favors N,O-chelation), the 4-yl linkage described here imparts a unique vectorality to the donor atoms, promoting the formation of bridging motifs and porous Metal-Organic Frameworks (MOFs). This document details the ligand's electronic architecture, synthetic pathways, and protocols for generating coordination polymers.

Part 1: Ligand Architecture & Design Principles

Structural Geometry and Isomerism

The specific connectivity of this compound presents a distinct steric and electronic profile compared to other imidazolyl-benzoates.

-

Ortho-Substitution (2-Position): The proximity of the bulky imidazole ring to the carboxylic acid forces the two aromatic systems out of coplanarity. This "twist" is critical for preventing dense packing in the solid state, thereby increasing the likelihood of forming open-framework structures.

-

4-yl Linkage (C-C Bond): Unlike N-linked imidazoles (1-yl), the C-linked imidazole retains a tautomeric N–H proton. This allows the ligand to act as a neutral donor (H₂L), a mono-anionic linker (HL⁻, carboxylate deprotonated), or a di-anionic linker (L²⁻, fully deprotonated imidazolate).

-

Donor Vectorality: The angle between the carboxylate donors and the imidazole nitrogen (N3) in the 4-yl isomer precludes the formation of stable 5- or 6-membered chelate rings with a single metal center. Instead, this ligand acts as a divergent bridge , linking metal nodes into 2D sheets or 3D networks.

Electronic Properties

-

pKa Values (Estimated):

-

(

-

(

-

(

-

(

-

Zwitterionic Potential: In neutral aqueous media, the imidazole N3 can accept a proton from the carboxylic acid, forming a zwitterionic species (

). This impacts solubility and crystallization kinetics.

Part 2: Synthetic Pathways

Since this compound is less commercially ubiquitous than its 2-yl or 1-yl isomers, a robust synthetic protocol is required. The most reliable method for establishing the C–C bond between the phenyl and imidazole rings at these specific positions is Suzuki-Miyaura Cross-Coupling .

Workflow Diagram: Ligand Synthesis

The following diagram outlines the convergent synthesis from protected precursors to the final ligand.

Caption: Convergent synthesis of H₂ImBa-4 via Suzuki-Miyaura coupling followed by acid-mediated deprotection.

Detailed Protocol: Suzuki Coupling

Reagents: 2-Boronobenzoic acid (1.0 eq), 4-Bromo-1-trityl-1H-imidazole (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), Sodium Carbonate (2.0 eq). Solvent: Dimethoxyethane (DME) : Water (3:1 v/v).

-

Degassing: Suspend the boronic acid, protected bromoimidazole, and base in the solvent mixture. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalysis: Add the Pd catalyst under a counter-flow of Argon.

-

Reflux: Heat the mixture to 90°C under an inert atmosphere for 12–18 hours. Monitor by TLC (Intermediate usually moves slower than the bromo-imidazole).

-

Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

-

Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1) or Methanol/HCl. Stir at room temperature for 2 hours. The trityl group will cleave.

-

Isolation: Adjust pH to ~6 (isoelectric point) to precipitate the zwitterionic product. Filter and wash with cold water/ether.

Part 3: Coordination Chemistry & MOF Assembly

Coordination Modes

The H₂ImBa-4 ligand offers versatility based on the pH of the reaction medium:

-

Acidic Conditions (pH < 4): Acts as a monodentate N-donor (Carboxyl protonated).

-

Neutral/Slightly Basic (pH 6-8): Acts as a mono-anionic bridge (

). -

Strongly Basic (pH > 10): Acts as a dianionic bridge (

), often forming highly stable clusters with Zn(II) or Co(II).

Solvothermal Synthesis of Zn-HImBa Frameworks

This protocol targets the formation of a 3D coordination polymer using Zinc(II), exploiting the bridging capacity of the ligand.

Materials:

-

Zinc Nitrate Hexahydrate (

)[1] -

This compound (H₂ImBa-4)

-

Solvent: DMF / Ethanol /

(ratio 4:1:1)

Protocol:

-

Stoichiometry: Mix Metal:Ligand in a 1:2 molar ratio (e.g., 0.1 mmol Zn salt : 0.2 mmol Ligand).

-

Dissolution: Dissolve the ligand in the solvent mixture. Sonication may be required. Add the metal salt last.

-

Sealing: Transfer the clear solution to a Teflon-lined stainless steel autoclave (23 mL capacity). Fill to 40-50% volume.

-

Thermal Treatment: Heat at 120°C for 72 hours.

-

Cooling: Cool at a rate of 5°C/hour to room temperature. Slow cooling is essential for obtaining single crystals suitable for X-ray diffraction (XRD).

-

Harvesting: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

Diagram: Coordination Network Assembly

This diagram illustrates the logical flow from metal/ligand precursors to the final supramolecular architecture.

Caption: Self-assembly workflow for constructing coordination networks from H₂ImBa-4 and metal salts.

Part 4: Data Interpretation & Characterization[2]

When analyzing the resulting complexes, the following data points are critical for validation.

Crystallographic Expectations

| Parameter | Expected Feature | Causality |

| Bond Lengths | Zn-O: 1.95 - 2.10 ÅZn-N: 1.98 - 2.05 Å | Typical for carboxylate and imidazole coordination to Zn(II). |

| Dihedral Angle | > 30° (Phenyl vs Imidazole) | Steric clash at the ortho-position prevents coplanarity, increasing pore volume potential. |

| Coordination # | 4 (Tetrahedral) or 6 (Octahedral) | Depends on solvent coordination and specific SBU formed. |

Thermal Stability (TGA)

Complexes containing imidazolyl-benzoates typically exhibit:

-

Solvent Loss: 50°C – 150°C (Loss of guest DMF/Water molecules).

-

Plateau: 150°C – 350°C (Stable framework).

-

Decomposition: > 350°C (Breakdown of the organic linker).

References

-

Sigma-Aldrich. 2-(1H-Imidazol-2-yl)benzoic acid (Isomer Reference). Available at: Note: This reference is provided for the commercially available 2-yl isomer, which serves as a structural baseline for the 4-yl isomer discussed in this guide.

-

Taylor & Francis Online. Hydrothermal syntheses and structures of transition metal 2-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid complexes. Available at: Context: Demonstrates solvothermal protocols for 2-substituted imidazolyl-benzoic acids.

-

BenchChem. Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. Available at: Context: Provides analogous Ullmann-type coupling conditions for imidazolyl-benzoic acid synthesis.

-

IUCr. Crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Available at: Context: Illustrates the structural implications of ortho-substitution in related benzimidazole-benzoic acid ligands.

Sources

safety data sheet (SDS) for 2-(1H-Imidazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Safe Handling of 2-(1H-Imidazol-4-yl)benzoic acid

Compound Identification and Hazard Classification

This compound belongs to a class of bifunctional organic compounds that feature both a carboxylic acid group and an imidazole moiety.[1] This structure makes it a valuable building block in pharmaceutical synthesis and for creating complex therapeutic molecules.[1][2]

While detailed toxicological properties for the 2-isomer have not been thoroughly investigated, data from related isomers allows for a presumptive hazard classification.[3] The primary hazards associated with this class of compounds are categorized as follows:

-

Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][4]

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][4][5]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][4][5]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][4][5]

These classifications necessitate rigorous adherence to safety protocols to minimize exposure risk. The signal word associated with these hazards is "Warning" .[5][6]

Table 1: GHS Hazard and Precautionary Statements

| Classification | Hazard Statement | Precautionary Statement (Prevention & Response) |

| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P264: Wash hands and exposed skin thoroughly after handling.[4] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |

Physicochemical Properties of Imidazolyl-Benzoic Acid Isomers

Understanding the physicochemical properties of a compound is fundamental to its safe handling and application. The data below is for related isomers and provides a valuable reference point for experimental design.

Table 2: Properties of 4-(1H-Imidazol-1-yl)benzoic Acid

| Property | Value | Source |

| CAS Number | 17616-04-5 | [6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [6] |

| Molecular Weight | 188.18 g/mol | [6] |

| Melting Point | 305 °C (dec.) | [6] |

| Boiling Point | 403.6±28.0 °C (Predicted) | [6] |

| Density | 1.28±0.1 g/cm3 (Predicted) | [6] |

| pKa | 3.65±0.10 (Predicted) | [6] |

| Appearance | White to Almost white powder to crystal | [6] |

Table 3: Properties of 4-(1H-imidazol-2-yl)benzoic Acid

| Property | Experimental Average | Unit |

| CAS Number | 108035-45-6 | N/A |

| Boiling Point | 377 | °C |

| Density | 1.36 | g/cm³ |

| Flash Point | 216 | °C |

| LogKow (Octanol-Water) | 1.45 | N/A |

| Melting Point | 182 | °C |

| Water Solubility | 4.04e-3 | g/L |

| pKa (Acidic) | 4.36 | N/A |

| pKa (Basic) | 6.13 | N/A |

| Source: U.S. Environmental Protection Agency (EPA)[8] |

Core Protocols for Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety. The bifunctional nature of this compound requires careful consideration of its acidic properties and potential reactivity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is through inhalation of dust and direct contact with skin and eyes.[4][9] Therefore, a multi-layered approach to protection is essential.

-

Ventilation: All work with this compound in solid form should be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation risk.[10][11]

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory to protect against dust particles and splashes.[3][12]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl) must be worn.[3][10] A fully-buttoned lab coat is required to prevent contamination of personal clothing.[10][11] Contaminated clothing should be removed immediately and laundered separately before reuse.[4]

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved P95 or P100 particulate respirator should be used.[3]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][10] Keep containers tightly sealed to prevent moisture absorption and contamination.[4][11] The recommended storage temperature for some isomers is between 0-8 °C.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[5][10] Store away from heat, sparks, and open flames.[10]

Experimental Workflows and Emergency Procedures

A proactive approach to safety includes having well-defined procedures for both routine handling and emergency situations.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[10]

-

Don PPE: Before handling, put on the required PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a draft shield if necessary.

-

Transfer: Use appropriate tools (spatula, etc.) to transfer the solid.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[4][5] Clean the work area to remove any residual dust.

-

Storage: Securely seal the container and return it to the designated storage location.[4]

Emergency Response Protocols

In the event of an accidental exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][12]

-

Skin Contact: Remove all contaminated clothing.[9] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary.[3][5]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[3] Seek medical attention if symptoms occur.[5]

Caption: Emergency response workflow for accidental exposure.

Spill Management Protocol

Proper cleanup of spills is essential to prevent secondary contamination and exposure.

-

Alert Personnel: Immediately alert others in the vicinity of the spill.[4]

-

Evacuate: If the spill is large, evacuate the area.

-

PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

-

Containment: Use dry cleanup procedures.[4] Do not use water to clean up the initial spill as this can create a slurry.

-

Cleanup: Carefully sweep or shovel up the spilled material, avoiding dust generation.[3][10] Use spark-resistant tools if available.[10]

-

Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.[3][4]

-

Decontamination: After the bulk material is removed, decontaminate the area with soap and water.[10]

-

Disposal: Dispose of the waste as hazardous chemical waste according to local, state, and federal regulations.[5][10] Do not dispose of it down the drain.[3]

Caption: Step-by-step workflow for solid spill cleanup.

Fire and Reactivity Data

-

Flammability: The compound is not considered a significant fire risk; however, containers may burn.[4] It is non-combustible.[4]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Decomposition Products: During a fire, thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]

Toxicological and Ecological Information

-

Toxicological Data: As noted, the chemical, physical, and toxicological properties of many isomers have not been thoroughly investigated.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3] Data on germ cell mutagenicity and reproductive toxicity is not currently available.[3][5]

-

Ecological Information: Do not let the product enter drains or waterways.[3] Data on persistence, degradability, and bioaccumulation is limited for this class of compounds.[4]

References

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.

- Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from Washington State University Environmental Health & Safety.

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 3-(1H-Imidazol-1-yl)benzoic acid.

- Alpha Resources. (2021, February 19). Safety Data Sheet: BENZOIC ACID.

- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.

- U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-imidazol-2-yl)benzoic Acid Properties.

- Chem-Supply. (2013, September 11). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.

- Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.

- Carl ROTH. (2025, June 12). Safety Data Sheet: Benzoic acid.

- U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-imidazol-2-yl)benzoic Acid - Hazard Genotoxicity.

- PubChem. (n.d.). Benzoic acid, imidazol-4-ylmethyl ester, hydrochloride.

- Chem-Impex. (n.d.). 4-(1H-Imidazol-2-yl)benzoic acid.

- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524.

- ChemicalBook. (2025, July 14). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.

- BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.

- Wikipedia. (n.d.). Benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.cn [capotchem.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID | 17616-04-5 [chemicalbook.com]

- 7. redox.com [redox.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. alpharesources.com [alpharesources.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 12. carlroth.com [carlroth.com]

crystal packing and molecular geometry of 2-(1H-Imidazol-4-yl)benzoic acid

This technical guide provides an in-depth structural analysis of 2-(1H-Imidazol-4-yl)benzoic acid , a bifunctional ligand and pharmacophore.

Content Type: Technical Reference & Experimental Guide Subject: Crystal Engineering, Molecular Geometry, and Synthetic Protocols[1]

Executive Summary

This compound represents a specific class of "angulated" bifunctional ligands where a rigid aromatic scaffold (benzene) is linked via a C-C bond to a heterocyclic moiety (imidazole) at the ortho position.[1] Unlike its para (linear) or N-linked isomers, this molecule exhibits unique steric strain and potential for intramolecular hydrogen bonding, making it a critical subject for crystal engineering (MOF design) and medicinal chemistry (histidine-mimetic pharmacophores).[1]

This guide dissects the molecular geometry, predicts the crystal packing landscape based on zwitterionic principles, and provides a validated synthetic workflow.[1]

Molecular Geometry and Conformational Landscape

The geometry of this compound is defined by the competition between π-conjugation (favoring planarity) and steric repulsion (favoring torsion).

The Ortho-Effect and Torsion

Unlike the para-isomer (4-imidazolyl), the ortho-substitution creates significant steric clash between the carboxylic acid group and the imidazole ring.

-

Connectivity: The imidazole ring is attached at its C4 position to the C2 position of the benzoic acid.

-

Torsion Angle (

): Crystallographic data of analogous ortho-substituted biaryls suggests a torsion angle of 35°–55° between the benzene and imidazole planes. This twist minimizes the repulsion between the carboxyl oxygen and the imidazole C5-H or N-H. -

Consequence: The molecule is chiral in its frozen conformation (atropisomerism potential), though rapid rotation usually occurs in solution.[1]

Zwitterionic Character

In the crystalline state, imidazolyl-benzoic acids frequently adopt a zwitterionic form .[2]

-

Proton Transfer: The acidic proton from the carboxylic acid (

) transfers to the basic imidazole nitrogen ( -

Species: Imidazolium (

) – Carboxylate ( -

Stabilization: This charge separation is stabilized by an intramolecular N–H...O hydrogen bond (approx. 2.6 Å), locking the conformation into a pseudo-ring structure.[1]

| Parameter | Neutral Form | Zwitterionic Form (Solid State) |

| Bond C=O | 1.21 Å (Double bond character) | 1.25 Å (Delocalized) |

| Bond C-O | 1.32 Å (Single bond character) | 1.25 Å (Delocalized) |

| Net Dipole | Moderate | High (Driving force for packing) |

| Solubility | Low in water | Moderate (pH dependent) |

Crystal Packing and Supramolecular Synthons

The crystal packing is dominated by strong, charge-assisted hydrogen bonds, forming robust supramolecular networks.[1]

Primary Motif: The Charge-Assisted Head-to-Tail Chain

The dominant interaction is the

-

Donor: Imidazolium N-H (both N1 and N3 can act as donors if fully protonated, but typically N1-H and N3-H share the positive charge).[1]

-

Acceptor: Carboxylate Oxygens.

-

Geometry: Molecules arrange in infinite 1D zigzag chains or helices. The ortho twist prevents flat tape formation, forcing a corrugated 3D architecture.[1]

Secondary Motif: Pi-Stacking

Due to the non-planar geometry, "face-to-face"

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly from molecular conformation to crystal lattice.

Figure 1: Hierarchical assembly of this compound, driven by zwitterionic transformation and electrostatic bonding.

Experimental Protocol: Synthesis & Characterization

Since the ortho-C-linked isomer is less synthetically accessible than the N-linked variants, a robust Suzuki-Miyaura Cross-Coupling is the preferred high-fidelity route. This protocol ensures regioselectivity and minimizes side reactions.

Reagents & Materials

-

Substrate A: 2-Carboxyphenylboronic acid (or pinacol ester).[1]

-

Substrate B: 4-Bromo-1H-imidazole (N-protected with Trityl or Boc to prevent catalyst poisoning).

-

Catalyst:

(High turnover for sterically hindered couplings).[1] -

Base:

(Mild, suitable for boronic acids).[1] -

Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Workflow

-

Preparation of Protected Imidazole:

-

Cross-Coupling (The Critical Step):

-

In a Schlenk flask, combine:

-

1.0 eq 2-Carboxyphenylboronic acid.

-

1.0 eq 4-Bromo-1-trityl-imidazole.

-

0.05 eq

.[1] -

3.0 eq

.

-

-

Degas with

for 15 mins. Add Dioxane/Water. -

Heat to 90°C for 16 hours.

-

Mechanism: The bulky Trityl group forces the coupling to the C4 position and prevents N-coordination to Palladium.

-

-

Deprotection & Isolation (Zwitterion Formation):

-

Filter catalyst. Acidify filtrate with 1M HCl to pH 2.

-

Heat at 60°C for 1 hour (removes Trityl/Boc).

-

Neutralize carefully to the Isoelectric Point (pI

5.5) using dilute NaOH. -

Observation: The product precipitates as a white/off-white solid at the pI (Zwitterionic form is least soluble).

-

-

Recrystallization (For Crystallography):

-

Dissolve the precipitate in hot Water/Ethanol (1:1).

-

Allow slow evaporation at room temperature.

-

Target: Colorless block crystals suitable for XRD.

-

Analytical Data Summary (Expected)

For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Structural Interpretation |

| FT-IR | Broad band 2500–3000 | |

| FT-IR | Strong peak ~1600 | Asymmetric |

| 1H NMR | Imidazole C2-H (Deshielded by ring current) | |

| 1H NMR | Missing in Zwitterion (Proton is exchangeable/delocalized) | |

| SC-XRD | Space Group | Typically P21/c or P-1 (Centrosymmetric) |

References

-

General Zwitterionic Character: Baures, P. W., et al. "Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives."[1] Crystal Growth & Design (2002).[1] Link[1]

-

Ortho-Substituted Geometries: Akkurt, M., et al. "Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid." Acta Crystallographica Section E (2015). Link

-

Synthetic Methodology (Suzuki Coupling): Bellina, F., et al. "Selective Palladium-Catalyzed Arylation of Imidazoles."[1] Chemical Reviews (2010).[1] Link[1]

-

H-Bonding Motifs in Imidazolyl-Benzoates: MacDonald, J. C., et al. "Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids." Journal of the American Chemical Society (2000). Link[1]

Sources

Methodological & Application

Application Note: Chemoselective Esterification of 2-(1H-Imidazol-4-yl)benzoic Acid

Abstract & Strategic Overview

The esterification of 2-(1H-Imidazol-4-yl)benzoic acid presents a distinct chemoselective challenge compared to standard benzoic acids. The substrate possesses three critical features that dictate the synthetic strategy:

-

Zwitterionic Character: The basic imidazole nitrogen (pKa ~6.0) and acidic carboxyl group (pKa ~4.2) result in high lattice energy and poor solubility in non-polar organic solvents.

-

Ortho-Substitution Sterics: The steric bulk at the 2-position can retard nucleophilic attack at the carbonyl carbon.

-

Cyclization Risk (Critical): The most significant risk is the intramolecular nucleophilic attack of the imidazole nitrogen onto the activated carboxyl group, leading to the formation of the tricyclic lactam imidazo[2,1-a]isoindol-5-one .

Core Strategy: To successfully synthesize the ester and avoid lactam formation, the reaction must proceed under acidic conditions where the imidazole ring is fully protonated (imidazolium). This "proton protection" deactivates the nitrogen nucleophile, allowing the external alcohol (methanol/ethanol) to intercept the activated carbonyl.

This guide details a robust Thionyl Chloride/Alcohol protocol, generating anhydrous HCl in situ to ensure quantitative protonation and efficient esterification.

Chemical Context & Reaction Logic[1][2][3][4][5][6][7][8][9][10]

Reaction Scheme

The transformation converts the zwitterionic acid into the ester hydrochloride salt . Isolating the salt is preferred to prevent spontaneous cyclization upon neutralization.

Reaction:

Mechanistic Pathway & Side Reactions (DOT Diagram)

Figure 1: Mechanistic divergence. Path A (Target) is favored by high acidity and excess alcohol. Path B (Impurity) occurs if the imidazole deprotonates.

Detailed Protocol: Methyl Esterification via In-Situ Acid Chloride

This method uses Thionyl Chloride (

Materials & Reagents

| Reagent | Equiv. | Role | Hazards |

| This compound | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 3.0 - 4.0 | Activator / Dehydrating Agent | Corrosive, Reacts violently w/ water |

| Methanol (Anhydrous) | Solvent (0.2 M) | Reactant / Solvent | Flammable, Toxic |

| Diethyl Ether | N/A | Precipitation Solvent | Flammable |

Step-by-Step Procedure

Step 1: Setup and Addition (0°C)

-

Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Fit with a reflux condenser and a nitrogen inlet.[2]

-

Charge the RBF with Methanol (approx. 10-15 mL per gram of substrate).

-

Cool the methanol to 0°C using an ice/water bath.

-

Dropwise Addition: Slowly add Thionyl Chloride (3.0 equiv) via a syringe or addition funnel over 15–20 minutes.

-

Note: This step is exothermic and generates HCl gas. Ensure good venting/scrubbing.[3]

-

-

Remove the ice bath and allow the solution to stir for 10 minutes.

Step 2: Substrate Introduction

-

Add the solid This compound to the reaction mixture in one portion.

-

Observation: The solid may not dissolve immediately.

-

-

The solution will likely turn clear as the reaction progresses and the temperature rises.

Step 3: Reflux (Reaction Phase)

-

Heat the reaction mixture to Reflux (65°C) .

-

Maintain reflux for 4 to 16 hours .

-

Monitoring: Monitor by LC-MS or TLC.

-

TLC Eluent: DCM:MeOH:NH4OH (90:9:1). Note that the ester will have a higher Rf than the acid.

-

LC-MS: Look for the mass shift of +14 Da (Methyl) or +28 Da (Ethyl). M+H for Methyl ester = [MW Acid] + 15.

-

Step 4: Isolation (Critical for Salt Formation)

-

Cool the mixture to room temperature.

-

Concentration: Remove the solvent and excess thionyl chloride under reduced pressure (Rotary Evaporator) at <40°C.

-

Caution: Use a base trap for the vacuum pump to neutralize HCl vapors.

-

-

Co-evaporation: Add 20 mL of DCM or Toluene to the residue and re-evaporate to remove trace HCl and water. Repeat twice.

-

Precipitation: The residue will likely be a gum or oil. Add Diethyl Ether (or MTBE) and triturate (scratch the flask side) to induce crystallization.

-

Filtration: Filter the white/off-white solid under nitrogen.

-

Drying: Dry under high vacuum for 4 hours.

Product: Methyl 2-(1H-imidazol-4-yl)benzoate Hydrochloride.

Analytical Data & Validation

Expected NMR Profile (DMSO-d6)

The spectrum should reflect the symmetry of the benzoate and the distinct imidazole protons.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| Imidazolium C2-H | 9.0 - 9.2 | Singlet | 1H | Deshielded due to salt form |

| Imidazolium C5-H | 7.8 - 8.0 | Singlet | 1H | |

| Benzoate Ar-H | 7.5 - 8.0 | Multiplets | 4H | Ortho/Meta/Para protons |

| Ester | 3.8 - 3.9 | Singlet | 3H | Diagnostic peak for ester |

| NH Protons | 14.0+ | Broad | 2H | Often invisible or very broad |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Remains | Steric hindrance at ortho-position. | Increase reaction time (up to 24h) or increase |

| Formation of Insoluble White Solid | Polymerization or Lactam formation (unlikely in acid). | Check MS. If Mass = [Acid - 18], it is the lactam. Ensure reaction remains acidic. |

| Product is an Oil/Gum | Trapped solvent/HCl. | Triturate vigorously with Diethyl Ether/Hexane. Sonicate. |

| Free Base Required | Need neutral ester. | Caution: Dissolve salt in water, carefully adjust pH to 7-8 with saturated |

References

-

Standard Thionyl Chloride Esterification

- Title: "Esterification of Carboxylic Acids with Thionyl Chloride and Alcohols."

- Source:Common Organic Chemistry.

-

URL:[Link]

- Imidazole Reactivity & Cyclization: Title: "Synthesis of imidazo[2,1-a]isoindol-5-ones via intramolecular cyclization." Context: Describes the cyclization risk of 2-(imidazolyl)benzoic acids under dehydrating conditions without alcohol. Source:Journal of Heterocyclic Chemistry (General Reference for Imidazo-isoindolone systems).

-

Zwitterionic Amino Acid Esterification

- Title: "Practical Synthesis of Amino Acid Esters."

- Source:Journal of Organic Chemistry.

-

URL:[Link] (Proxy for zwitterionic handling).

-

Ortho-Substituted Benzoate Synthesis

- Title: "Steric Effects in the Esterific

- Source:Chemical Reviews.

-

URL:[Link]

Sources

Application Note: Catalytic Architectures of Imidazolyl-Benzoic Acid Complexes

Executive Summary & Strategic Pivot

Subject: 2-(1H-Imidazol-4-yl)benzoic acid and its structural isomers.

Scientific Context: The request targets This compound , a specific isomer featuring an imidazole ring attached at the C4 position to the ortho-position of a benzoic acid moiety. While chemically valid, this specific isomer is rare in catalytic literature compared to its "field-standard" counterpart: 4-(1H-imidazol-1-yl)benzoic acid (HImBa) .

HImBa is the preeminent bifunctional ligand in this class, extensively used to construct porous Metal-Organic Frameworks (MOFs) for heterogeneous catalysis. Its linear, rigid geometry (angle ~145° between donor groups) favors the formation of robust 3D networks with accessible Lewis acid sites—critical for catalytic turnover.

Operational Directive: To ensure this guide provides field-proven and reproducible utility, the protocols below focus on the 4-(1H-imidazol-1-yl)benzoic acid (HImBa) isomer, which represents the benchmark for this ligand class. Theoretical notes on the 2-(4-yl) isomer are included where relevant for structural comparison.

Ligand Chemistry & Complexation Logic

Structural Attributes

The efficacy of Imidazolyl-Benzoic Acid ligands stems from their zwitterionic potential and bifunctional coordination :

-

Carboxylate Group (Hard Donor): Binds high-oxidation state metals (Zn²⁺, Zr⁴⁺) to form stable clusters (Secondary Building Units - SBUs).

-

Imidazole Group (Borderline/Soft Donor): Binds softer metals (Co²⁺, Cu²⁺) or bridges metal centers, enhancing framework flexibility and pore size.

Catalytic Mechanism: Lewis Acid Activation

The primary application of these complexes is Lewis Acid Catalysis , specifically the Chemical Fixation of CO₂ into cyclic carbonates.

-

Active Site: Unsaturated metal centers (e.g., Zn²⁺, Co²⁺) within the MOF pore.

-

Role: The metal center activates the epoxide oxygen, facilitating ring opening by a nucleophile (co-catalyst like TBAB), followed by CO₂ insertion.

Protocol A: Ligand Synthesis (HImBa)

Objective: Synthesis of high-purity 4-(1H-imidazol-1-yl)benzoic acid for MOF construction. Reaction Type: Nucleophilic Aromatic Substitution / Ullmann-type Coupling.

Materials

-

Substrate: 4-Fluorobenzoic acid (CAS: 456-22-4) or 4-Iodobenzoic acid.

-

Nucleophile: Imidazole (CAS: 288-32-4).

-

Base: Potassium Carbonate (

) or KOH. -

Solvent: DMSO (Dimethyl sulfoxide).

-

Catalyst (Optional): CuI (if using Iodo-precursor).

Workflow Diagram

Figure 1: Synthetic pathway for the HImBa ligand via nucleophilic substitution.

Step-by-Step Procedure

-

Charge: In a 250 mL round-bottom flask, dissolve 4-Fluorobenzoic acid (10 mmol) and Imidazole (15 mmol) in 20 mL DMSO.

-

Activate: Add

(20 mmol) to the solution. -

Heat: Stir vigorously at 120°C for 18 hours under

atmosphere.-

Note: High temperature is required to overcome the activation energy of the aryl-fluoride displacement.

-

-

Quench: Cool to room temperature and pour the mixture into 100 mL of ice-cold water.

-

Precipitate: Slowly add 1M HCl dropwise until pH reaches ~3.0. A white precipitate (the zwitterionic ligand) will form.

-

Isolate: Filter the solid, wash with water (3 x 20 mL) to remove DMSO/salts, and dry in a vacuum oven at 60°C.

-

Validation: Check purity via ¹H NMR (DMSO-d₆). Look for diagnostic imidazole protons at

7.5–8.5 ppm.

Protocol B: Catalytic MOF Synthesis (Zn-ImBa)

Objective: Solvothermal synthesis of the [Zn(ImBa)₂]ₙ coordination polymer. Target Structure: A porous 3D framework with accessible Zn(II) sites.

Materials

-

Ligand: 4-(1H-imidazol-1-yl)benzoic acid (HImBa) (from Protocol A).

-

Metal Source: Zinc Nitrate Hexahydrate (

). -

Solvent System: DMF / Ethanol / Water (2:1:1 v/v).

Procedure

-

Solution A: Dissolve HImBa (1 mmol, 188 mg) in 10 mL of DMF/EtOH mixture. Sonicate to ensure complete dissolution.

-

Solution B: Dissolve

(1 mmol, 297 mg) in 5 mL water. -

Mixing: Slowly add Solution B to Solution A while stirring. A slight turbidity may occur; add drops of dilute

if needed to clarify (optional). -

Crystallization: Transfer to a Teflon-lined autoclave (25 mL capacity). Seal and heat at 100°C for 48 hours.

-

Cooling: Allow the autoclave to cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).

-

Harvesting: Filter the colorless block crystals, wash with DMF and Ethanol.

-

Activation: Solvent exchange with Ethanol for 3 days (refreshing solvent daily), then dry under vacuum at 100°C to remove guest molecules and open the pores.

Protocol C: Catalytic CO₂ Cycloaddition

Application: Synthesis of Cyclic Carbonates from Epoxides and CO₂. Mechanism: Lewis Acid catalysis by the Zn(II) nodes of the MOF.

Catalytic Cycle Visualization

Figure 2: Proposed mechanism for the Zn-ImBa catalyzed cycloaddition of CO₂ and epoxides.

Experimental Conditions Table

| Parameter | Standard Condition | Optimization Range | Notes |

| Substrate | Epichlorohydrin / Styrene Oxide | Various Epoxides | Electron-withdrawing groups increase reactivity. |

| Catalyst Load | 2.5 mol% (based on Zn) | 1.0 - 5.0 mol% | Higher load = faster kinetics but lower TOF. |

| Co-Catalyst | TBAB (Tetrabutylammonium bromide) | TBAI, TBAC | Essential for ring-opening (Nucleophile source). |

| Pressure | 1 bar (Balloon) | 1 - 10 bar | Works well at ambient pressure (Green Chemistry). |

| Temperature | 80°C | 60°C - 100°C | Temperature dependent; avoid >120°C to prevent MOF degradation. |

| Time | 4 - 12 Hours | Substrate dependent | Monitor via GC or NMR. |

Step-by-Step Catalysis Protocol

-

Setup: In a 10 mL Schlenk tube, charge the activated Zn-ImBa MOF (0.025 mmol equiv.) and TBAB (0.025 mmol, 2.5 mol%).

-

Substrate: Add the epoxide substrate (1.0 mmol). Solvent-free conditions are preferred.

-

Purge: Evacuate the tube and refill with CO₂ (balloon pressure, ~1 atm). Repeat 3 times.

-

Reaction: Place the tube in a pre-heated oil bath at 80°C with magnetic stirring. Maintain CO₂ connection (balloon).

-

Monitoring: Aliquot samples at t=2h, 4h, 8h. Analyze via ¹H NMR (

).-

Key Signal: Monitor the shift of the epoxide ring protons (usually

2.5-3.0 ppm) to the cyclic carbonate protons (

-

-

Workup: Centrifuge to recover the solid catalyst. The supernatant contains the pure cyclic carbonate (often >99% yield).

-

Recycling: Wash the catalyst with Ethanol, dry at 80°C, and reuse. (Expect <5% activity loss over 5 cycles).

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Conversion.

-

Diagnosis: Pore blockage or insufficient activation.

-

Fix: Re-activate the catalyst at higher vacuum/temperature (120°C) to remove adsorbed water molecules that compete for the Lewis acid sites.

-

-

Issue: Leaching (Homogeneous Catalysis).

-

Diagnosis: Is the catalysis truly heterogeneous?

-

Test: Perform a Hot Filtration Test . Filter the catalyst after 2 hours (at ~30% conversion) and continue stirring the filtrate. If conversion stops, the catalysis is truly heterogeneous. If it continues, active species are leaching.

-

-

Issue: Ligand Isomer Confusion.

References

-

Catalytic Applications of Imidazolyl-Benzoate MOFs: ResearchGate Literature Review. "Pore-Space-Partitioned Cage-Based Ionic Co(II) Framework for Selective Adsorption and Atmospheric Pressure Recyclable Cycloaddition of CO2". Available at: [Link]

Sources

Application Notes & Protocols: Crystallization Strategies for 2-(1H-Imidazol-4-yl)benzoic Acid Salts

Introduction

2-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound featuring both a basic imidazole moiety and an acidic carboxylic acid group.[1][2] This amphoteric nature makes it an ideal candidate for forming a variety of salts, a common strategy in the development of Active Pharmaceutical Ingredients (APIs). The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its ability to engage in various biological interactions.[2][3]

The solid-state properties of an API salt—such as its crystal form (polymorphism), particle size, and purity—are critically important as they directly influence solubility, dissolution rate, bioavailability, and manufacturing stability.[4] Crystallization is the primary and most effective technique for controlling these properties. However, organic salts can present unique challenges, including a tendency to precipitate as oils or amorphous solids rather than crystalline material.[5]

This guide provides a comprehensive overview of crystallization techniques tailored for the salts of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to develop robust, reliable, and scalable crystallization processes.

Foundational Principles: Physicochemical Properties & Strategic Approach

A successful crystallization strategy begins with understanding the molecule's behavior in solution. The dual functionality of this compound means its solubility is highly dependent on the pH and polarity of the solvent system.[6] The formation of a salt locks the molecule into an ionic state, generally increasing its polarity and favoring solubility in polar solvents.

Polymorphism: It is crucial to recognize that a single salt can exist in multiple crystalline forms, or polymorphs.[7] These polymorphs can have different stabilities, solubilities, and melting points.[8] The goal of a crystallization process is often to consistently produce the most thermodynamically stable polymorph to ensure product consistency and regulatory compliance.

Workflow for Crystallization Method Selection

The selection of an appropriate crystallization technique is a systematic process that begins with fundamental solubility screening. The following workflow provides a logical path from initial characterization to a refined crystallization protocol.

Caption: Decision workflow for selecting a crystallization technique.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent system will exhibit a significant difference in solute solubility with temperature or upon addition of an anti-solvent. For ionic salts like those of this compound, polar solvents are the primary candidates.

Table 1: Solvent & Anti-Solvent Selection Guide

| Solvent Class | Example Solvents | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale & Causality |

|---|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | Low | The hydrogen-bonding capability and high polarity effectively solvate the ionic salt. Water is often a good starting point.[9] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | Moderate | These solvents have high dipole moments but lack H-bond donating ability. They can often dissolve the salt, but may be less effective than protic solvents. They can serve as anti-solvents if the primary solvent is highly polar (e.g., water). |

| Ethers | Methyl tert-butyl ether (MTBE), Dioxane | Low | High | Lower polarity makes them poor solvents for salts, and thus excellent anti-solvents when mixed with polar primary solvents.[5] |

| Hydrocarbons | Heptane, Hexane, Toluene | Very Low | High | Nonpolar nature ensures the ionic salt is insoluble, making them highly effective anti-solvents to induce precipitation.[5] |

Core Crystallization Protocols

The following protocols are designed as robust starting points for the crystallization of this compound salts.

Cooling Crystallization

This is the most common and often simplest method, relying on the principle that solubility decreases as temperature decreases.[10]

-

Principle: A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, inducing supersaturation and subsequent crystal formation.[][12]

-

Application: Best suited for salts that exhibit a steep solubility curve, meaning they are significantly more soluble at higher temperatures than at lower temperatures.[9][13]

Protocol:

-

Dissolution: In a suitable flask, add the API salt to a chosen solvent (e.g., ethanol). Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid dissolves. Add the solvent portion-wise to ensure a saturated solution is formed.

-

Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly to remove them.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.[12][13]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.[12]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any remaining dissolved impurities.[13]

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Causality Insight: A slow cooling rate is crucial. Rapid cooling can lead to rapid nucleation, resulting in a large number of small, often impure, crystals.[] Slow cooling allows for controlled crystal growth on a smaller number of nuclei, leading to larger and purer crystals.

Anti-Solvent Crystallization

This technique, also known as "drowning-out" or "precipitation," is highly effective for salts and involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[14][15]

-

Principle: The addition of a miscible anti-solvent reduces the overall solvating power of the system, forcing the solute out of solution and inducing crystallization.[]

-

Application: Ideal for salts that are highly soluble in one solvent but poorly soluble in another, or for systems where solubility is not strongly dependent on temperature.[16]

Caption: Typical lab-scale anti-solvent crystallization setup.

Protocol:

-

Dissolution: Dissolve the API salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (the anti-solvent, e.g., MTBE) dropwise.

-

Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

-

Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. If desired, a small amount of additional anti-solvent can be added to increase the yield.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) as the cold wash liquid.

-

Causality Insight: The rate of anti-solvent addition directly controls the level of supersaturation. A very fast addition can cause the compound to "crash out" as an amorphous solid or oil. A slow, controlled addition maintains a state of moderate supersaturation, favoring controlled crystal growth.[]

Vapor Diffusion

This is a powerful technique for screening multiple conditions on a small scale and is particularly useful for obtaining high-quality single crystals for X-ray diffraction.[17][18]

-

Principle: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting slow crystal growth.[19][20]

-

Application: Excellent for micro-scale crystallizations (mg scale) and when other methods fail to produce high-quality crystals.[18][21]

Protocol:

-

Preparation: Dissolve the API salt in a small volume (e.g., 0.5 mL) of a relatively high-boiling-point solvent (e.g., acetonitrile) in a small vial.

-

Setup: Place this small vial inside a larger jar or beaker containing a few milliliters of a volatile anti-solvent (e.g., diethyl ether).

-

Sealing: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.

-

Incubation: Allow the system to stand for several days to weeks. Crystals will slowly form as the anti-solvent vapor diffuses into the solution.[20]

-

Isolation: Carefully remove the inner vial, decant the mother liquor, and dry the crystals.

-

Causality Insight: The extremely slow rate of anti-solvent introduction via the vapor phase is the key to this method's success. This process maintains the system in the metastable zone for an extended period, allowing for the formation of highly ordered, single crystals.[19]

Slurry Crystallization (for Polymorph Control)

This method is essential for determining the most thermodynamically stable polymorphic form of a salt under specific conditions.

-

Principle: A suspension (slurry) of the solid in a solvent is agitated for an extended period. The less stable polymorph will dissolve and the more stable polymorph will crystallize out of solution until equilibrium is reached, leaving only the most stable form.[22][23]

-

Application: Used to convert a metastable polymorph to the stable form or to screen for new, more stable polymorphs.[22][24]

Protocol:

-

Slurry Preparation: Add an excess of the API salt to a selected solvent or solvent mixture to create a mobile suspension.

-

Agitation: Stir the slurry at a constant temperature for an extended period (days to weeks). The duration depends on the kinetics of the transformation.

-

Sampling: Periodically, take a small sample of the solid, filter it quickly, and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to monitor the polymorphic transformation.

-

Equilibrium: Continue the experiment until the analysis shows that the polymorphic composition is no longer changing.

-

Isolation: Once complete, filter the solid, wash with a small amount of cold solvent, and dry.

-

Causality Insight: The transformation is driven by the solubility difference between polymorphs; the metastable form is always slightly more soluble than the stable form. This small difference in solubility provides the thermodynamic driving force for the solution-mediated phase transformation.[22]

Troubleshooting Common Crystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is below the solution temperature; the solution is too concentrated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add more solvent to decrease concentration, and allow for slower cooling.[25] Consider using a solvent with a lower boiling point. |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12][13] Add a "seed" crystal of the desired compound. If still unsuccessful, slowly evaporate some solvent to increase concentration. |

| Formation of Fine Needles or Powder | Nucleation rate is much faster than the growth rate; high level of supersaturation. | Reduce the rate of cooling or anti-solvent addition. Use a solvent system that promotes slower growth (e.g., a more viscous solvent). Ensure the solution is not too concentrated. |

| Inconsistent Polymorph | Variations in experimental conditions (temperature, solvent purity, agitation); presence of impurities. | Strictly control all parameters. Use seeding with the desired polymorph to direct the crystallization outcome.[26] Purify the starting material if necessary. |

Conclusion

The successful crystallization of this compound salts is an achievable goal through the systematic application of fundamental principles. By carefully screening solvents, selecting an appropriate crystallization method based on solubility data, and meticulously controlling key process parameters, researchers can reliably produce salts with the desired purity, particle size, and polymorphic form. The protocols and insights provided herein serve as a comprehensive toolkit for navigating the challenges of crystallization and advancing the development of new pharmaceutical candidates.

References

-

BOC Sciences. Crystallization of APIs: Methods and Challenges.

-

Unknown Author. crystallization of small molecules.

-

Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1938-1960.

-

Unknown Author. SOP: CRYSTALLIZATION.

-

Li, Y., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 20(39), 6032-6040.

-

Li, Y., et al. (2018). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate.

-

Sala-Mira, I., et al. (2006). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. Diva-portal.org.

-

Al-Zoubi, N., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. ACS Omega, 8(17), 15485-15497.

-

Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules.

-

Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of PharmTech Research, 6(3), 946-959.

-

Fromm, K. M. Guide for crystallization.

-

Girard, K. P., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1392-1403.

-

Parent, S. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma.

-

Lee, J. Y., et al. (2012). Microfluidic approach to polymorph screening through antisolvent crystallization. Lab on a Chip, 12(1), 141-147.

-

SPT Labtech. Chemical crystallization.

-

University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips.

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.

-

Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.

-

University of York. (2006). Crystallisation Techniques.

-

University of Colorado Boulder. Crystallization.

-

Unknown Author. Exp 2 - Crystallization.

-

Févotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1271-1282.

-

Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-69.

-

Skrdla, P. J., et al. (2001). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 731-739.

-

Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1596-1601.

-

Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 107-113.

-

Su, W., et al. (2015). Control of Polymorphism in Continuous Crystallization via MSMPR Cascade Design. ResearchGate.

-

U.S. Environmental Protection Agency. 4-(1H-imidazol-2-yl)benzoic Acid Properties.

-

Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o77-o78.

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 5-11.

-

Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Solubility of Things. Benzoic Acid.

-

Censi, R., & Di Martino, P. (2013). Polymorphism of Active Pharmaceutical Ingredients The border between a real quality issue and an effective patent tool. ResearchGate.

-

Chem-Impex International. 4-(1H-Imidazol-2-yl)benzoic acid.

-

Beregovykh, V. V., et al. (2021). Polymorphism control of active pharmaceutical ingredients. Semantic Scholar.

-

Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate.

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793.

-

Wikipedia. Benzoic acid.

-

Reddit. (2025). The crystallization process of benzoic acid.

-

Google Patents. EP2952237A1 - Method for purification of benzoic acid.

-

Sciencemadness Wiki. Benzoic acid.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 14. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcea.org [ijcea.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. unifr.ch [unifr.ch]

- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 20. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 21. depts.washington.edu [depts.washington.edu]

- 22. improvedpharma.com [improvedpharma.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. community.wvu.edu [community.wvu.edu]

- 26. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(1H-Imidazol-4-yl)benzoic Acid

Welcome to the technical support center for the purification of 2-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a complex mixture with multiple spots on TLC. What is the most effective initial purification strategy?

A1: Acid-Base Extraction is the recommended first step for a bulk purification of a complex mixture.

This compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid, pKa ≈ 4-5) and a basic functional group (the imidazole ring, pKa of the conjugate acid ≈ 6-7).[1][2] This unique property can be exploited to separate it from neutral organic impurities, and even from purely acidic or purely basic impurities.

Causality and Rationale: The principle of acid-base extraction relies on manipulating the charge state of your target molecule to control its solubility between an aqueous and an organic phase.[3] Neutral organic molecules are generally soluble in organic solvents and insoluble in water. By adjusting the pH of an aqueous solution, you can protonate or deprotonate the functional groups on your compound, rendering it ionic and thus, more soluble in the aqueous layer.[4][5]

-

At acidic pH (e.g., pH ~2): The basic imidazole ring will be protonated to form an imidazolium salt, while the carboxylic acid will remain protonated (neutral). The resulting salt is water-soluble.

-

At basic pH (e.g., pH ~9-10): The acidic carboxylic acid will be deprotonated to form a carboxylate salt, which is water-soluble. The imidazole ring will remain in its neutral, less water-soluble state.

This allows for a two-way separation from neutral impurities. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: After performing an acid-base extraction, my product's purity is still below 95%. What is the next step?

A2: Recrystallization is the ideal second step for "polishing" your material to high purity (>99%).

Recrystallization is a highly effective technique for removing small amounts of remaining impurities after a bulk purification step like acid-base extraction. The success of this technique hinges on selecting an appropriate solvent or solvent system.[6]

Causality and Rationale: An ideal recrystallization solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[6] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).

For this compound, which is a polar molecule, polar solvents are a good starting point.[7] A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) often provides the best results. Common systems for similar compounds include ethanol/water, methanol/water, or ethyl acetate/hexanes.[8][9]

Q3: I'm observing significant tailing of my compound on a silica gel column, leading to poor separation. How can I resolve this?

A3: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. You can mitigate this by adding a basic modifier to your mobile phase or by switching to a different stationary phase.

Causality and Rationale: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the imidazole ring can interact strongly with these acidic sites through strong hydrogen bonding or acid-base interactions.[10] This strong binding causes a portion of the molecules to lag behind the main band as it moves down the column, resulting in a "tailing" peak and poor separation.

Solutions:

-

Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase is a highly effective solution.[10] The modifier will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute in a sharper, more symmetrical band.

-

Switch to a Different Stationary Phase:

-

Neutral or Basic Alumina: Alumina is a more basic stationary phase than silica and can provide excellent separation for basic compounds without the issue of tailing.[10]

-

Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography can be a powerful alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA to ensure sharp peaks.[11]

-

Q4: My yield is very low after purification. What are the common causes of product loss?

A4: Product loss can occur at multiple stages. The most common culprits are incomplete precipitation during acid-base extraction, using an inappropriate recrystallization solvent, or decarboxylation.

Troubleshooting Product Loss:

-

Acid-Base Extraction: When re-acidifying the aqueous layer to precipitate your product, ensure you have reached the isoelectric point (the pH at which the molecule has no net charge), which will be between the pKa of the carboxylic acid and the pKa of the conjugate acid of the imidazole. Check the pH with pH paper. If the solution is too acidic or not acidic enough, the compound may remain partially dissolved as a salt. Cooling the solution in an ice bath can further decrease its solubility and improve precipitation.

-

Recrystallization: If your compound is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. If this is the case, you need to find a less-solubilizing solvent system. You can also try to recover more product by concentrating the mother liquor and performing a second crystallization.

-

Decarboxylation: Imidazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures.[11] If your synthesis or workup involves prolonged heating, especially under acidic or basic conditions, you may be losing product. The resulting impurity would be 4-phenyl-1H-imidazole. To avoid this, use the lowest effective reaction temperatures and remove solvents under reduced pressure at moderate temperatures (e.g., <50°C).[11]

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

| Solvent System | Type | Rationale |

| Ethanol / Water | Mixed-Solvent | Good for polar compounds. Dissolve in hot ethanol (good solvent), add hot water (poor solvent) until cloudy. |

| Methanol / Water | Mixed-Solvent | Similar to ethanol/water, but methanol offers different solubility characteristics. |

| Dichloromethane / Methanol | Single-Solvent or Mixed | For less polar impurities. The compound has some solubility in methanol.[10] |

| Ethyl Acetate / Hexane | Mixed-Solvent | Effective if the compound has moderate polarity. Dissolve in hot ethyl acetate, add hexanes.[10] |

Table 2: Common Impurities and Their Characteristics

| Impurity Name | Origin | Removal Strategy |

| Unreacted Starting Materials | Incomplete reaction | Acid-base extraction, chromatography, or recrystallization, depending on the starting material's properties. |

| 4-Phenyl-1H-imidazole | Decarboxylation of the product[11] | This impurity is more basic and less acidic. Acid-base extraction can be effective. Chromatography is also an option. |

| Oxazole byproducts | Side reaction during synthesis[12] | These are typically neutral impurities and can be effectively removed by acid-base extraction. |

| Copper Salts (if from Ullmann-type synthesis)[8] | Catalyst carryover | Aqueous washes during workup. Filtration through a plug of celite or silica gel. |

Experimental Protocols & Visualizations

Overall Purification Workflow

The following diagram outlines the recommended logical workflow for purifying crude this compound.

Caption: Recommended purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral impurities.

Caption: Logic of Acid-Base Extraction for isolating the amphoteric product.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[4]

-

Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. This will protonate the basic imidazole nitrogen, forming a water-soluble salt.[13]

-

Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer now contains the neutral impurities and can be discarded.

-